2-(Methoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate
CAS No.: 40016-70-4
Cat. No.: VC3882701
Molecular Formula: C11H10N2O4
Molecular Weight: 234.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 40016-70-4 |
---|---|
Molecular Formula | C11H10N2O4 |
Molecular Weight | 234.21 g/mol |
IUPAC Name | methyl 3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxylate |
Standard InChI | InChI=1S/C11H10N2O4/c1-7-10(11(14)17-2)13(16)9-6-4-3-5-8(9)12(7)15/h3-6H,1-2H3 |
Standard InChI Key | SSXXUNNLZOOPGP-UHFFFAOYSA-N |
SMILES | CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)OC |
Canonical SMILES | CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)OC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
2-(Methoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate is a bicyclic heteroaromatic compound belonging to the quinoxaline 1,4-dioxide class. Its core structure consists of a quinoxaline ring system (a fused benzene and pyrazine ring) with the following substituents:
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A methoxycarbonyl group (-COOCH₃) at position 2.
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A methyl group (-CH₃) at position 3.
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Two oxygen atoms at positions 1 and 4, forming a diolate configuration .
The IUPAC name, methyl 3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxylate, reflects its oxidation state and functional groups . The SMILES notation (CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)OC
) further clarifies the arrangement of atoms and bonds .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of quinoxaline 1,4-dioxide derivatives typically involves:
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Formation of the quinoxaline core via condensation of o-phenylenediamine with α-keto acids or diketones .
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Oxidation to introduce the 1,4-dioxide functionality using agents like hydrogen peroxide or peracetic acid .
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Nucleophilic substitution to attach substituents such as methoxycarbonyl and methyl groups .
For this compound, a plausible route involves:
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Starting with 3-methylquinoxaline-2-carboxylic acid.
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Esterification with methanol to form the methoxycarbonyl group.
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Oxidation at positions 1 and 4 to yield the diolate structure .
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring substitution occurs at the desired positions (e.g., avoiding competing reactions at position 6 or 7) .
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Stability: The diolate moiety may be sensitive to reducing agents, necessitating inert reaction conditions .
Physicochemical Properties
Key Parameters
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₁H₁₀N₂O₄ | |
Molecular Weight | 234.21 g/mol | |
XLogP3 | 0.5 | |
Topological Polar Surface Area | 72.7 Ų | |
Hydrogen Bond Donors | 0 | |
Hydrogen Bond Acceptors | 5 |
Solubility and Lipophilicity
The compound’s moderate lipophilicity (XLogP3 = 0.5) and high polar surface area suggest balanced solubility in both aqueous and lipid environments, favorable for cellular uptake . These properties align with its potential as an antimicrobial agent, enabling penetration through bacterial cell membranes .
Biological Activity and Mechanism of Action
Antimicrobial Efficacy
Quinoxaline 1,4-dioxides are renowned for their DNA-damaging effects, attributed to redox cycling and reactive oxygen species (ROS) generation . For 2-(Methoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate:
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Antimycobacterial Activity: Analogous derivatives exhibit MIC values as low as 1.25 μg/mL against Mycobacterium tuberculosis, with low cytotoxicity in murine models .
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Broad-Spectrum Action: Structural similarities to 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides suggest efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi .
Resistance Mechanisms
Genomic studies on resistant Mycobacterium smegmatis mutants reveal mutations in redox homeostasis genes (e.g., MSMEG_4646, MSMEG_5122), which may impair compound activation or enhance detoxification . These findings underscore the compound’s reliance on intracellular redox processes for activity .
Spectral Characterization
NMR and Mass Spectrometry
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¹³C NMR: Peaks corresponding to the quinoxaline ring (δ 120–150 ppm), methoxycarbonyl (δ 165–170 ppm), and methyl groups (δ 20–25 ppm) are anticipated, based on analogous compounds .
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HRMS: The exact mass (234.06405680 Da) confirms molecular integrity .
UV-Vis Spectroscopy
Absorption maxima in the 250–300 nm range are typical for quinoxaline derivatives, reflecting π→π* transitions within the aromatic system .
Applications and Future Directions
Industrial and Research Uses
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